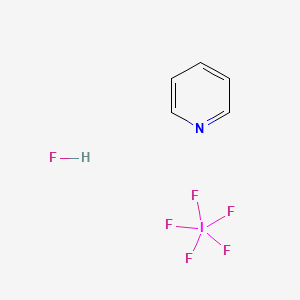

IF5-Pyridine-HF

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentafluoro-λ5-iodane;pyridine;hydrofluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.F5I.FH/c1-2-4-6-5-3-1;1-6(2,3,4)5;/h1-5H;;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNUJXPHQGELCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.F.FI(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243786-10-7 | |

| Record name | IF5-Pyridine-HF | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Preparation of IF5-Pyridine-HF

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, preparation, and properties of the IF5-Pyridine-HF complex, a stable and versatile fluorinating reagent. Developed as a safer and more manageable alternative to iodine pentafluoride (IF5), this white, crystalline solid offers significant advantages in handling and application for various fluorination reactions in organic synthesis. This document details the experimental protocol for its preparation, summarizes its key physical and chemical properties, and outlines its reaction pathway.

Introduction

Iodine pentafluoride (IF5) is a potent fluorinating agent, however, its high reactivity, instability in the presence of moisture, and the hazardous nature of its handling limit its widespread use in organic synthesis. To overcome these challenges, a stable and easy-to-handle fluorinating reagent, this compound, was developed. This complex harnesses the fluorinating power of IF5 in a solid form that is both air- and moisture-stable, making it a valuable tool for the introduction of fluorine into organic molecules. First reported by Hara et al., this reagent is a white, non-hygroscopic solid formed from the reaction of iodine pentafluoride with a 1:1 complex of pyridine (B92270) and hydrogen fluoride.[1][2]

Synthesis of this compound

The synthesis of the this compound complex involves the direct reaction of iodine pentafluoride with the Pyridine-HF complex. The formation of the stable, solid adduct is a key feature of this preparation.

Reaction Scheme

The overall reaction for the formation of the this compound complex can be represented as follows:

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is a generalized procedure based on available information. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials:

-

Iodine Pentafluoride (IF5)

-

Pyridine-HF (1:1 complex)

-

Anhydrous solvent (e.g., acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Appropriate reaction vessel (e.g., a flask made of fluoropolymer or other resistant material)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the Pyridine-HF (1:1 complex) in a minimal amount of anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add an equimolar amount of iodine pentafluoride (IF5) to the cooled solution with stirring. Caution: The reaction may be exothermic.

-

Upon addition of IF5, a white solid will precipitate.

-

Continue stirring the mixture at 0 °C for a specified time to ensure complete reaction.

-

Isolate the white solid product by filtration under an inert atmosphere.

-

Wash the isolated solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the purified this compound complex.

Physical and Chemical Properties

The this compound complex exhibits distinct properties that make it a favorable fluorinating reagent.

| Property | Value | Reference |

| Appearance | White to yellow to orange powder/crystal | [1] |

| Stability | Air- and moisture-stable, non-hygroscopic | |

| Solubility | Soluble in polar solvents (e.g., acetonitrile); Poorly soluble in non-polar solvents (e.g., hexane, CH2Cl2) | |

| Molecular Formula | C5H6F6IN | |

| Molecular Weight | 321.00 g/mol |

Characterization Data

| Analysis Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the pyridinium (B92312) ion. |

| ¹⁹F NMR | Signals corresponding to the fluorine atoms in the IF5 moiety and the HF component. |

| Infrared (IR) Spectroscopy | Characteristic vibrational bands for the pyridinium ion and the I-F bonds. |

| Elemental Analysis | Percentages of C, H, F, I, and N consistent with the molecular formula C5H6F6IN. |

Applications in Organic Synthesis

The this compound complex is a versatile reagent for various fluorination reactions, including:

-

Fluorination at the α-position of sulfur groups in sulfides.

-

Desulfurizing difluorination of benzylic sulfides.

-

Synthesis of gem-difluorides from aldehyde dithioacetals.

-

Iodofluorination of alkenes.[1]

Example Experimental Workflow for Fluorination

The following diagram illustrates a general workflow for a typical fluorination reaction using the this compound reagent.

Caption: General workflow for fluorination.

Safety and Handling

This compound is a significant improvement in safety over neat IF5. However, it is still a reactive fluorinating agent and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. As the complex contains HF, it is corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The this compound complex is a valuable and practical fluorinating reagent for organic synthesis. Its stability, ease of handling, and effectiveness in a range of fluorination reactions make it a superior alternative to iodine pentafluoride. This guide provides the essential information for its synthesis, characterization, and application, enabling researchers to safely and effectively utilize this important synthetic tool.

References

The Hara Reagent: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hara Reagent, chemically known as IF5-Pyridine-HF (Pyridinium Pentafluoroiodide - Hydrogenfluoride Complex), is a stable, solid fluorinating agent developed as a safer and easier-to-handle alternative to iodine pentafluoride (IF5). This guide provides an in-depth overview of the synthesis, known characteristics, and diverse applications of the Hara Reagent in modern organic synthesis, with a focus on its utility in the development of fluorinated molecules for the pharmaceutical and agrochemical industries. Detailed experimental protocols for its synthesis and representative applications are presented, alongside visualizations of key chemical processes to facilitate understanding and implementation in a laboratory setting.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. While elemental fluorine and other traditional fluorinating agents are highly effective, their hazardous nature necessitates specialized handling procedures. The Hara Reagent, a moisture-stable, non-hygroscopic white to yellow crystalline solid, addresses these challenges, offering a versatile and robust tool for a range of fluorination reactions.[1] First reported by Shoji Hara and his research group, this reagent has demonstrated efficacy in the fluorination of sulfides, the synthesis of gem-difluorides, and the iodofluorination of alkenes, among other transformations.[2]

Synthesis of the Hara Reagent

The Hara Reagent is prepared through the reaction of iodine pentafluoride (IF5) with a pyridine-hydrogen fluoride (B91410) complex. The resulting solid is stable in air and can be handled without the need for rigorously anhydrous conditions, a significant advantage over its precursor, IF5.

Experimental Protocol: Synthesis of this compound

Materials:

-

Iodine pentafluoride (IF5)

-

Pyridine-hydrogen fluoride (1:1 complex)

-

Anhydrous polar solvent (e.g., acetonitrile)

Procedure:

-

In a fume hood, a solution of pyridine-hydrogen fluoride (1:1 complex) in an anhydrous polar solvent is prepared in a suitable reaction vessel.

-

Iodine pentafluoride (IF5) is slowly added to the pyridine-HF solution at a controlled temperature.

-

Upon addition, a white solid precipitates from the reaction mixture.

-

The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum.

-

The resulting white to yellow/orange powder is the Hara Reagent, which should be stored under an inert atmosphere at low temperature (-20°C) to ensure long-term stability.[3]

Yield: The formation of a white solid is consistently reported; however, specific quantitative yields are not detailed in the readily available literature.

Caption: Synthesis workflow for the Hara Reagent.

Characterization

The Hara Reagent has been characterized as a stable solid. However, detailed spectroscopic data such as NMR, Mass Spectrometry, and IR spectra are not extensively reported in publicly accessible literature. The precise crystal structure has also not been determined by X-ray analysis.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | Pyridinium Pentafluoroiodide - Hydrogenfluoride Complex | [3] |

| Synonyms | Hara Reagent, Fluorinating Reagent F-51 | [3] |

| CAS Number | 2243786-10-7 | [3] |

| Molecular Formula | IF5·C5H5N·HF | [3] |

| Molecular Weight | 321.00 g/mol | [3] |

| Appearance | White to Yellow to Orange crystalline powder | [3] |

| Stability | Moisture-stable, non-hygroscopic | |

| Solubility | Poorly soluble in non-polar solvents (hexane, CH2Cl2), soluble in polar solvents (acetonitrile) | |

| Storage | Frozen (-20°C), under inert gas | [3] |

Spectroscopic Data

Applications in Organic Synthesis

The Hara Reagent is a versatile tool for various fluorination reactions. Its reduced reactivity compared to IF5 allows for more controlled and selective transformations.

Fluorination at the α-Position of Sulfides

A primary application of the Hara Reagent is the introduction of a fluorine atom at the carbon adjacent to a sulfur atom in sulfides.[2]

Experimental Protocol: α-Fluorination of Ethyl 2-[(4-chlorophenyl)thio]propanoate [3]

-

To a solution of ethyl 2-[(4-chlorophenyl)thio]propanoate (0.5 mmol) in dichloromethane (B109758) (2 mL), add the Hara Reagent (1.15 mmol).

-

Stir the mixture at room temperature for 24 hours. The solution will turn dark red.

-

Quench the reaction by pouring the mixture into water (20 mL).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with aqueous sodium bicarbonate and aqueous sodium thiosulfate, then dry over magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to yield the α-fluorinated product.

Caption: General workflow for α-fluorination of sulfides.

Desulfurizing-Fluorination Reactions

The Hara Reagent can also effect desulfurizing-fluorination of various sulfur-containing compounds, such as benzylic sulfides and thioacetals, to produce gem-difluoro compounds.[2]

Iodofluorination of Alkenes

In the presence of a suitable initiator, the Hara Reagent can be used for the iodofluorination of alkenes. These reactions often proceed via a radical mechanism, leading to anti-Markovnikov addition products with terminal alkenes.

Caption: Proposed radical mechanism for iodoazidation.

Safety and Handling

The Hara Reagent is toxic if swallowed and causes severe skin burns and eye damage. It may also be corrosive to metals. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.[3]

Conclusion

The Hara Reagent (this compound) is a valuable addition to the synthetic chemist's toolkit for the introduction of fluorine into organic molecules. Its stability and ease of handling make it an attractive alternative to more hazardous fluorinating agents. While detailed public characterization data is limited, its utility in a variety of fluorination reactions is well-documented. This guide provides the foundational knowledge for researchers to begin exploring the potential of the Hara Reagent in their own synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to the IF5-Pyridine-HF Fluorination Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] Among the arsenal (B13267) of fluorinating agents, the IF5-Pyridine-HF complex, also known as the Hara Reagent, has emerged as a versatile and user-friendly option.[2] This stable, solid reagent overcomes the handling challenges associated with neat iodine pentafluoride (IF5) while retaining its potent fluorinating capabilities.[3][4] This technical guide provides a comprehensive overview of the this compound reagent, detailing its core fluorination mechanisms, extensive applications in the synthesis of valuable fluorinated building blocks, and detailed experimental protocols.

Introduction to this compound

Iodine pentafluoride (IF5) is a powerful fluorinating agent, but its high reactivity, toxicity, and instability in the presence of moisture make it difficult to handle safely.[4] The development of the this compound reagent, a stable, non-hygroscopic white solid, has provided a significant advancement in the field of fluorination chemistry.[3] This complex is readily prepared by the addition of a pyridine-hydrogen fluoride (B91410) (1:1) complex to IF5.[3][4] The resulting solid is poorly soluble in non-polar solvents like hexane (B92381) and dichloromethane (B109758), but dissolves in polar solvents such as acetonitrile.[4] This increased stability and ease of handling make it an attractive alternative to IF5 for a variety of fluorination reactions.[2]

Core Fluorination Mechanisms

The this compound reagent exhibits diverse reactivity, participating in fluorination reactions through mechanisms that can be broadly categorized as oxidative desulfurization-fluorination and potentially radical-mediated pathways.

Fluorination of Sulfides and Dithioacetals

The fluorination of sulfides and dithioacetals at the α-position is a key application of the this compound reagent. The reaction is believed to proceed through an oxidative mechanism. When a sulfide (B99878) is treated with this compound, the mixture typically turns a dark red color, indicating a reaction is occurring.[3]

The proposed mechanism for the polyfluorination of sulfides involves the formation of a key intermediate (Structure 23 in the original literature), which then undergoes further fluorination and rearrangement.[3]

Below is a generalized mechanistic pathway for the fluorodesulfurization of a dithioacetal, a common transformation used to generate gem-difluoro compounds.

Caption: Proposed mechanism for dithioacetal fluorodesulfurization.

Radical-Mediated Reactions

In certain reactions, such as the iodoazidation of alkenes, evidence suggests that this compound can act as an oxidant to initiate a radical mechanism.[3] For instance, the reaction of this compound with trimethylsilyl (B98337) azide (B81097) (Me3SiN3) followed by the addition of a terminal alkene results in the selective formation of the anti-Markovnikov adduct.[3] This regioselectivity is a strong indicator of a radical pathway.

Applications in Drug Development and Organic Synthesis

The this compound reagent has proven to be a valuable tool for the synthesis of a wide range of fluorinated organic molecules, many of which are important building blocks in drug discovery and materials science.

Synthesis of α-Fluoro Sulfides

The direct fluorination of sulfides at the α-position is a facile process using this compound.[3] This transformation is particularly useful for the synthesis of α-fluoro thioesters and other carbonyl compounds, which are versatile intermediates in organic synthesis.

Table 1: Fluorination of α-(Arylthio)carbonyl Compounds with this compound [5]

| Entry | Substrate (Ar-S-CHR-CO2Et) | Ar | R | Product | Yield (%) |

| 1 | 4-Cl-C6H4 | H | 4-Cl-C6H4-S-CHF-CO2Et | 85 | |

| 2 | 4-Cl-C6H4 | Me | 4-Cl-C6H4-S-CF(Me)-CO2Et | 89 | |

| 3 | C6H5 | H | C6H5-S-CHF-CO2Et | 82 | |

| 4 | C6H5 | Me | C6H5-S-CF(Me)-CO2Et | 87 | |

| 5 | 4-Me-C6H4 | H | 4-Me-C6H4-S-CHF-CO2Et | 78 | |

| 6 | 4-Me-C6H4 | Me | 4-Me-C6H4-S-CF(Me)-CO2Et | 85 |

Reaction conditions typically involve stirring the substrate with this compound in CH2Cl2 at room temperature.

Desulfurative Difluorination of Dithioacetals

The conversion of dithioacetals and dithioketals to gem-difluoro compounds is another important application of this reagent.[3] This reaction provides a convenient method for the synthesis of difluoromethylene groups, which are valuable motifs in medicinal chemistry. The reaction is generally applicable to dithioacetals of aldehydes and dithioketals of ketones that do not possess an α-hydrogen.[3]

Synthesis of Glycosyl Fluorides

Glycosyl fluorides are important intermediates in the synthesis of oligosaccharides and glycoconjugates due to their stability and utility as glycosyl donors.[3][6] The this compound reagent provides a direct method for the synthesis of glycosyl fluorides from readily available (phenylthio)glycosides.[3][7] This transformation proceeds efficiently and is compatible with a variety of common protecting groups used in carbohydrate chemistry.[7]

Experimental Protocols

The following protocols are provided as a general guide for the use of this compound. As with all chemical reactions, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.

Preparation of the this compound Reagent

The this compound reagent is prepared by the careful addition of a pyridine-hydrogen fluoride (1:1) complex to iodine pentafluoride.[3][4] A detailed procedure for a similar reagent, pyridinium (B92312) poly(hydrogen fluoride), can be found in Organic Syntheses and adapted with appropriate caution for the use of IF5.[8]

Caution: Iodine pentafluoride and hydrogen fluoride are highly corrosive and toxic. This preparation should only be carried out by trained personnel with appropriate safety measures in place.

General Procedure for the Fluorination of an α-Sulfide

The following is a typical procedure for the fluorination of an α-thioester.[9]

Caption: General workflow for α-sulfide fluorination.

Procedure:

-

To a solution of the α-thioester (e.g., ethyl 2-[(4-chlorophenyl)thio]propanoate, 0.5 mmol) in dichloromethane (2 mL) at room temperature, add this compound (1.15 mmol).[9]

-

Stir the resulting dark red solution at room temperature for 24 hours.[9]

-

Pour the reaction mixture into water (20 mL) and extract with dichloromethane (3 x 20 mL).[9]

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate (B1220275) solution.[9]

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by silica gel column chromatography (e.g., eluting with a hexane/ether mixture) to afford the desired α-fluoro thioester.[9]

Protocol for Desulfurative Difluorination of a Dithioacetal

A similar procedure to the one described for α-sulfide fluorination can be employed for the desulfurative difluorination of dithioacetals. The reaction typically requires a stoichiometric amount of the this compound reagent and is stirred at room temperature until completion, as monitored by TLC or GC-MS. The workup procedure is also analogous, involving quenching with water, extraction, washing, and purification by column chromatography.

Protocol for the Synthesis of Glycosyl Fluorides

The synthesis of glycosyl fluorides from (phenylthio)glycosides using this compound generally follows a straightforward procedure. The thioglycoside is dissolved in a suitable solvent, such as dichloromethane, and the this compound reagent is added. The reaction is typically stirred at room temperature and monitored by TLC. The workup involves quenching the reaction with water, extraction with an organic solvent, and washing the organic layer with aqueous bicarbonate and thiosulfate solutions to remove any remaining reagent and byproducts. Purification is typically achieved by silica gel column chromatography. A detailed protocol for the synthesis of glycosyl fluorides using a DAST/NBS system, which shares some procedural similarities in terms of workup and purification, can be found in the Glycoscience Protocols.[6]

Conclusion

The this compound complex is a valuable and practical reagent for a range of fluorination reactions. Its enhanced stability and ease of handling compared to neat IF5 make it an attractive choice for researchers in both academic and industrial settings. The ability to efficiently synthesize α-fluoro sulfides, gem-difluoro compounds, and glycosyl fluorides highlights its importance in the preparation of key building blocks for drug discovery and development. The experimental protocols provided herein offer a starting point for the application of this versatile reagent in organic synthesis. Further exploration of its reactivity and mechanistic pathways will undoubtedly continue to expand its utility in the field of organofluorine chemistry.

References

- 1. Electrophilic fluorination using a hypervalent iodine reagent derived from fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Table 1 from IF5—Pyridine—HF: Air‐ and Moisture‐Stable Fluorination Reagent. | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis of glycosyl fluorides from (phenylthio)glycosides using IF5–pyridine–HF [agris.fao.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | 2243786-10-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Role of Pyridine in the IF5-Pyridine-HF Complex: A Technical Guide to a Stable and Versatile Fluorinating Reagent

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel fluorinated organic molecules is a cornerstone of modern drug discovery and materials science. The introduction of fluorine atoms can dramatically alter the biological and chemical properties of a molecule, enhancing its efficacy, stability, and bioavailability. However, the direct use of many fluorinating agents is often hampered by their inherent instability, hazardous nature, and aggressive reactivity. Iodine pentafluoride (IF5), a powerful fluorinating agent, is a prime example of such a challenging reagent. This technical guide delves into the pivotal role of pyridine (B92270) in taming the reactivity of IF5 through the formation of the IF5-Pyridine-HF complex, a stable, easy-to-handle, and versatile reagent for a variety of fluorination reactions.

The Critical Role of Pyridine: Taming a Reactive Beast

Iodine pentafluoride (IF5) is a highly reactive and corrosive liquid that decomposes in the presence of moisture, releasing hazardous hydrogen fluoride (B91410) (HF) gas.[1] Its difficult handling requirements have limited its widespread use in organic synthesis. The innovation of the this compound complex, often referred to as the Hara Reagent, lies in the strategic use of pyridine to stabilize IF5.

When IF5 is treated with a 1:1 complex of pyridine and hydrogen fluoride, a white, moisture-stable, and non-hygroscopic solid is formed.[1] This solid is the this compound complex. The pyridine molecule, a Lewis base, donates a pair of electrons to the electron-deficient iodine atom in IF5, forming a stable adduct. The presence of hydrogen fluoride further stabilizes this complex. This stabilization has two profound effects:

-

Enhanced Safety and Handling: The resulting solid complex is air- and moisture-stable, eliminating the need for specialized handling equipment and making it significantly safer to use than neat IF5.[1]

-

Modulated Reactivity: The complexation of IF5 with pyridine attenuates its reactivity. The this compound complex is a milder fluorinating agent than IF5, allowing for more selective and controlled fluorination reactions.[1] For instance, while IF5 can introduce multiple fluorine atoms into a molecule, the this compound complex often allows for monofluorination.[1]

This enhanced stability and modulated reactivity have opened the door for the broader application of this powerful fluorinating system in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound complex is provided in the table below.

| Property | Value |

| Appearance | White to yellow to orange powder or crystals |

| Molecular Formula | C5H6F6IN |

| Molecular Weight | 321.00 g/mol |

| Solubility | Poorly soluble in non-polar solvents (hexane, CH2Cl2), soluble in polar solvents (acetonitrile) |

| Stability | Air- and moisture-stable, non-hygroscopic |

Data Presentation: A Versatile Tool for Fluorination

The this compound complex has proven to be effective in a range of fluorination reactions. The following tables summarize the quantitative data for some of its key applications.

Fluorination of α-Arylthio Carbonyl Compounds

The reagent is highly effective for the monofluorination of sulfides at the α-position to a carbonyl group.

| Entry | Substrate | Time (h) | Yield (%) |

| 1 | Ethyl 2-(phenylthio)acetate | 24 | 85 |

| 2 | Ethyl 2-(p-tolylthio)acetate | 24 | 88 |

| 3 | Ethyl 2-(4-chlorophenylthio)acetate | 24 | 92 |

| 4 | 2-(Phenylthio)acetophenone | 24 | 78 |

| 5 | 1-(Phenylthio)acetone | 24 | 65 |

Synthesis of Glycosyl Fluorides from (Phenylthio)glycosides

The complex can be used for the synthesis of glycosyl fluorides, which are important intermediates in carbohydrate chemistry.[2]

| Entry | Substrate (Phenylthioglycoside) | Solvent | Time (h) | Yield (%) | Anomeric Ratio (α:β) |

| 1 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | CH2Cl2 | 3 | 85 | 1:2 |

| 2 | Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | CH2Cl2 | 5 | 92 | 1:3 |

| 3 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | CH2Cl2 | 3 | 88 | 1:1 |

Desulfurizing Difluorination

The reagent can also effect the replacement of a dithioacetal group with two fluorine atoms.

| Entry | Substrate (Dithioacetal) | Solvent | Time (h) | Yield (%) |

| 1 | 1,3-Dithiolane of Benzaldehyde | CH2Cl2 | 24 | 85 |

| 2 | 1,3-Dithiolane of 4-Chlorobenzaldehyde | CH2Cl2 | 24 | 90 |

| 3 | 1,3-Dithiane of Cyclohexanone | CH2Cl2 | 48 | 75 |

Iodofluorination and Iodoazidation of Alkenes

In the presence of a reductant or an azide (B81097) source, the this compound complex can be used for the iodofluorination and iodoazidation of alkenes, respectively.[1]

| Reaction | Alkene | Additive | Product | Regioselectivity | Yield (%) |

| Iodofluorination | 1-Octene | KI | 1-Iodo-2-fluorooctane | Markovnikov | 75 |

| Iodofluorination | Cyclohexene | Sn | trans-1-Iodo-2-fluorocyclohexane | anti-addition | 82 |

| Iodoazidation | 1-Octene | Me3SiN3 | 1-Azido-2-iodooctane | anti-Markovnikov | 88[1] |

| Iodoazidation | Cyclohexene | Me3SiN3 | cis- and trans-1-Azido-2-iodocyclohexane | - | 70 (mixture)[1] |

Experimental Protocols

The following are detailed methodologies for key experiments using the this compound complex.

General Procedure for the Fluorination of α-Arylthio Carbonyl Compounds

To a stirred suspension of this compound (1.2 mmol) in anhydrous dichloromethane (B109758) (5 mL) is added the α-arylthio carbonyl compound (1.0 mmol) at room temperature under an inert atmosphere. The reaction mixture is stirred at room temperature for the time indicated in Table 3.1. Upon completion of the reaction (monitored by TLC), the mixture is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate (B1220275) solution (10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired α-fluoro-α-arylthio carbonyl compound.

Synthesis of Glycosyl Fluorides from (Phenylthio)glycosides

A solution of the (phenylthio)glycoside (0.5 mmol) in anhydrous dichloromethane (10 mL) is cooled to 0 °C under an inert atmosphere. To this solution is added this compound (1.0 mmol) in one portion. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for the time indicated in Table 3.2. The reaction is monitored by TLC. After completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (15 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to yield the glycosyl fluoride.

Desulfurizing Difluorination of Dithioacetals

To a solution of the dithioacetal (1.0 mmol) in anhydrous dichloromethane (10 mL) is added this compound (2.5 mmol) at room temperature. The mixture is stirred for the time specified in Table 3.3. The reaction progress is monitored by GC-MS. Upon completion, the reaction mixture is carefully poured into a stirred mixture of ice-water (20 mL) and saturated aqueous sodium sulfite (B76179) solution (10 mL). The resulting mixture is extracted with dichloromethane (3 x 15 mL). The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

Iodofluorination of Alkenes

To a stirred suspension of this compound (1.5 mmol) and a reductant (potassium iodide (2.0 mmol) or tin powder (1.0 mmol)) in anhydrous dichloromethane (10 mL) is added the alkene (1.0 mmol) at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then at room temperature for the time indicated in Table 3.4. The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution (15 mL). The mixture is extracted with dichloromethane (3 x 10 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows associated with the this compound complex.

Caption: Formation of the stable this compound complex and its application in fluorination.

Caption: Pathway for the iodofluorination of alkenes using this compound.

Conclusion

The this compound complex stands as a testament to the power of strategic reagent design in overcoming the challenges of handling highly reactive compounds. The pivotal role of pyridine in stabilizing iodine pentafluoride has transformed a hazardous and difficult-to-use reagent into a versatile and user-friendly tool for the modern synthetic chemist. Its demonstrated efficacy in a range of fluorination reactions, including the fluorination of sulfides, the synthesis of glycosyl fluorides, desulfurizing difluorination, and the functionalization of alkenes, underscores its importance in the synthesis of valuable fluorinated molecules for the pharmaceutical and materials science industries. The detailed protocols and data presented in this guide are intended to empower researchers to harness the full potential of this remarkable reagent in their own synthetic endeavors.

References

A Comprehensive Technical Guide to the Stability and Handling of IF5-Pyridine-HF (Hara Reagent)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodine Pentafluoride-Pyridine-Hydrogen Fluoride (B91410) (IF5-Pyridine-HF), commonly known as Hara Reagent, is a highly effective and increasingly utilized fluorinating agent in modern organic synthesis.[1][2] Developed as a safer and more manageable alternative to iodine pentafluoride (IF5), this crystalline solid offers significant advantages in terms of stability and ease of handling.[2] This guide provides an in-depth technical overview of the stability of this compound and outlines essential precautions and protocols for its safe handling, storage, and use. The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe and effective application of this valuable reagent.

Stability Profile

This compound is a white to yellow or orange crystalline solid that is notably more stable than its precursor, IF5.[2] The complexation of IF5 with pyridine (B92270) and hydrogen fluoride results in a reagent that is moisture-stable and non-hygroscopic, allowing it to be handled in the air without decomposition.[2] This enhanced stability is a key advantage, as IF5 is a volatile liquid that reacts violently with water and decomposes in air, releasing corrosive hydrogen fluoride (HF).[2]

Table 1: Stability and Physical Properties of this compound

| Property | Value/Description | Citations |

| Appearance | White to Yellow to Orange powder to crystal | |

| Physical State (at 20°C) | Solid | |

| Molecular Formula | IF5·C5H5N·HF | [3] |

| Molecular Weight | 321.00 g/mol | [4] |

| Moisture Stability | Air- and moisture-stable, non-hygroscopic | [1][2] |

| Thermal Stability | Heat sensitive; specific decomposition temperature not widely reported. | [3] |

| Solubility | Poorly soluble in non-polar solvents (e.g., hexane, CH2Cl2); Soluble in polar solvents (e.g., acetonitrile). | [2] |

| Purity (Typical) | >95.0% (by Iodometric Titration) |

Handling and Safety Precautions

This compound is a toxic and corrosive substance that requires careful handling in a controlled laboratory environment.[4] Adherence to strict safety protocols is essential to minimize risks of exposure and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment must be worn when handling this compound:

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes.

-

Hand Protection: Use chemical-resistant gloves (e.g., neoprene or nitrile) and consider double-gloving. Always inspect gloves for integrity before use.

-

Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.

-

Respiratory Protection: All handling of the solid reagent and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Engineering Controls

-

Chemical Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Storage and Incompatibility

Proper storage is crucial for maintaining the stability and safety of this compound.

-

Storage Conditions: Store in a tightly sealed, corrosive-resistant container (e.g., PFA bottle) in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is -20°C (frozen). Store under an inert atmosphere.[3]

-

Incompatibility: Avoid contact with strong bases, acids, oxidizing agents, and metals.[3] Due to its HF component, it will react with glass, so storage in glass containers is not recommended.

Table 2: Hazard and Precautionary Information for this compound

| Hazard Statement | Precautionary Statement | Citations |

| H301: Toxic if swallowed | P260: Do not breathe dusts or mists | [3] |

| H314: Causes severe skin burns and eye damage | P270: Do not eat, drink or smoke when using this product | [3] |

| H290: May be corrosive to metals | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection | [3] |

| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | ||

| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower | ||

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | ||

| P405: Store locked up | [3] | |

| P501: Dispose of contents/ container to an approved waste disposal plant | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the reaction of iodine pentafluoride (IF5) with a pyridine-hydrogen fluoride (1:1) complex.[2] This process should only be undertaken by experienced chemists with appropriate containment facilities due to the hazardous nature of IF5. The reaction results in the formation of a white solid, which is the this compound reagent.[2]

Typical Experimental Protocol for Fluorination

The following is a representative protocol for the fluorination of an α-position of a sulfide (B99878) using this compound.

-

Reaction Setup: In a plastic vial or flask within a chemical fume hood, dissolve the substrate (e.g., ethyl 2-[(4-chlorophenyl)thio]propanoate, 0.5 mmol) in an appropriate solvent (e.g., dichloromethane (B109758) (CH2Cl2), 2 mL).

-

Reagent Addition: At room temperature, add this compound (1.15 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for the required duration (e.g., 24 hours). The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Work-up:

-

Quench the reaction by carefully pouring the mixture into water (20 mL).

-

Extract the aqueous layer with an organic solvent (e.g., CH2Cl2, 3 x 20 mL).

-

Combine the organic layers.

-

Wash the combined organic layer sequentially with aqueous sodium bicarbonate (NaHCO3) and aqueous sodium thiosulfate (B1220275) (Na2S2O3) to neutralize any remaining acid and quench any unreacted iodine species.

-

Dry the organic layer over a suitable drying agent (e.g., MgSO4).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product, which can then be purified by an appropriate method (e.g., column chromatography).

-

Visualizations

Logical Relationship of Safe Handling Precautions

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound (Hara Reagent) represents a significant advancement in fluorination chemistry, offering a more stable and user-friendly alternative to IF5. Its ability to be handled in the air simplifies experimental procedures, expanding its utility in academic and industrial research. However, its inherent toxicity and corrosivity (B1173158) necessitate a thorough understanding of its properties and strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers can safely and effectively harness the synthetic potential of this powerful reagent.

References

In-depth Technical Guide: Physical and Chemical Properties of IF₅-Pyridine-HF

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the iodine pentafluoride-pyridine-hydrogen fluoride (B91410) (IF₅-Pyridine-HF) complex, a stable and versatile fluorinating agent. While the precise crystal structure and some quantitative physical data remain elusive in publicly available literature, this document consolidates the known characteristics, synthesis principles, and reactivity of this important reagent. It is designed to be a valuable resource for professionals in research, and drug development who are interested in leveraging the unique properties of this compound for fluorination reactions.

Introduction

Iodine pentafluoride (IF₅) is a powerful fluorinating agent, but its high reactivity, instability in the presence of moisture, and the hazardous nature of its handling limit its widespread use.[1] To address these challenges, the IF₅-Pyridine-HF complex was developed. This white, solid reagent is significantly more stable and easier to handle than IF₅, making it a safer and more convenient alternative for various fluorination reactions.[1][2] It is a non-hygroscopic, moisture-stable solid that can be handled in the air without decomposition.[2]

Physical Properties

Table 1: Physical and Computed Properties of IF₅-Pyridine-HF

| Property | Value/Description | Source(s) |

| Appearance | White to yellow to orange powder or crystal. | [4] |

| Physical State (at 20°C) | Solid. | [4] |

| Molecular Formula | IF₅·C₅H₅N·HF | [4][5] |

| Molecular Weight | 321.00 g/mol | [4][5] |

| Solubility | Poorly soluble in non-polar solvents (e.g., hexane, dichloromethane); Soluble in polar solvents (e.g., acetonitrile). | [2] |

| Stability | Moisture-stable and non-hygroscopic. Sensitive to heat. | [2][4] |

Chemical Properties and Reactivity

IF₅-Pyridine-HF is primarily utilized as a fluorinating agent. It is considered less reactive than iodine pentafluoride, which allows for more controlled and selective fluorination reactions.[2]

Key Chemical Characteristics:

-

Fluorinating Agent: It is effective for the fluorination of various organic compounds, particularly at the α-position of sulfur atoms in sulfides.[6] It can also be used for desulfurizing-fluorination reactions of benzylic sulfides and thioacetals.[6]

-

Oxidant: The complex can act as an oxidant in certain reactions. For instance, in the iodoazidation of alkenes, the reaction is believed to proceed through a radical mechanism where IF₅-Pyridine-HF acts as the oxidant.[2]

-

Reactivity with Functional Groups: The reagent has been shown to be compatible with a variety of functional groups. For example, in the synthesis of glycosyl fluorides from (phenylthio)glycosides, common protecting groups for alcohols and diols are tolerated.[6]

Examples of Reactivity:

-

Fluorination of Sulfides: Reacts with sulfides to introduce a fluorine atom at the α-position.[2]

-

Desulfurizing Difluorination: Converts benzylic sulfides with electron-withdrawing groups into gem-difluorides.[7]

-

Reaction with Dithiocarbonates: Selectively forms (methylsulfanyl)difluoromethyl ethers from dithiocarbonates. In the presence of Et₃N-6HF, it can lead to the formation of trifluoromethyl ethers.[6]

-

Iodoazidation of Alkenes: In combination with trimethylsilyl (B98337) azide (B81097) (Me₃SiN₃), it facilitates the iodoazidation of alkenes.[2]

Synthesis

The IF₅-Pyridine-HF complex is prepared by the reaction of iodine pentafluoride (IF₅) with a pyridine-hydrogen fluoride (Pyridine-HF) complex.[2] The reaction results in the formation of a white solid.[2] While the overall reaction is known, a detailed, step-by-step experimental protocol for its synthesis is not explicitly detailed in the reviewed literature.

Caption: Synthesis of the IF₅-Pyridine-HF complex.

Experimental Protocols

A detailed experimental protocol for the synthesis of IF₅-Pyridine-HF is not available in the surveyed literature. However, a typical procedure for its application in a fluorination reaction is provided below.

Typical Experimental Protocol: Fluorination of an α-Thiopropanoate

This protocol describes the fluorination of ethyl 2-[(4-chlorophenyl)thio]propanoate using IF₅-Pyridine-HF.[4]

-

Reaction Setup: To a solution of ethyl 2-[(4-chlorophenyl)thio]propanoate (122 mg, 0.5 mmol) in dichloromethane (B109758) (CH₂Cl₂, 2 mL), add IF₅-Pyridine-HF (370 mg, 1.15 mmol) at room temperature.

-

Reaction Execution: Stir the resulting mixture at room temperature for 24 hours. The solution will turn a dark red color.

-

Workup:

-

Pour the reaction mixture into water (20 mL).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers.

-

Wash the combined organic layer with aqueous sodium bicarbonate (NaHCO₃) solution and then with aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

-

Dry the organic layer over magnesium sulfate (B86663) (MgSO₄).

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography using a hexane/ether eluent to yield the fluorinated product.

-

Caption: Experimental workflow for a typical fluorination reaction.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, Raman) for the IF₅-Pyridine-HF complex are not available in the public domain. While some commercial suppliers indicate that NMR data confirms the structure, the actual spectra are not provided.[4] The lack of a definitive crystal structure further complicates detailed spectroscopic assignment.

Safety and Handling

IF₅-Pyridine-HF is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

-

H290: May be corrosive to metals.

-

H301: Toxic if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or fumes.

-

Store in a cool, dry place under an inert atmosphere.[4]

-

It is sensitive to moisture and heat.[4]

Caption: Key properties and relationships of IF₅-Pyridine-HF.

Conclusion

The IF₅-Pyridine-HF complex is a valuable fluorinating agent that offers significant advantages in terms of stability and handling over iodine pentafluoride. While a complete quantitative physical and spectroscopic characterization is not yet available, its chemical reactivity has been demonstrated in a range of useful synthetic transformations. This guide provides a summary of the current knowledge, highlighting both the utility of this reagent and the areas where further research is needed to fully elucidate its properties.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. IF5-Pyridine-HF | 2243786-10-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | C5H6F6IN | CID 71497248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Iodine pentafluoride | 7783-66-6 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Reactivity of IF₅-Pyridine-HF

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the strategic introduction of fluorine atoms into molecular architectures plays a pivotal role in modulating the pharmacological properties of drug candidates. The IF₅-Pyridine-HF reagent, a stable and versatile fluorinating agent, has emerged as a valuable tool for achieving a range of fluorination reactions with notable selectivity. This guide provides a comprehensive overview of the reactivity of IF₅-Pyridine-HF, detailing its application in key synthetic transformations, experimental protocols, and mechanistic insights.

Developed as a safer and more manageable alternative to iodine pentafluoride (IF₅), the IF₅-Pyridine-HF complex is a white, moisture-stable, and non-hygroscopic solid.[1] This enhanced stability allows for its convenient handling in air without decomposition, a significant advantage over the highly reactive and corrosive nature of IF₅. The reagent is poorly soluble in non-polar solvents like hexane (B92381) and dichloromethane (B109758) but dissolves in polar solvents such as acetonitrile (B52724).[1] While its precise crystal structure remains to be fully elucidated, its molecular formula is well-established.

Core Reactivity and Applications

The reactivity of IF₅-Pyridine-HF is multifaceted, enabling a variety of synthetic transformations crucial for the synthesis of fluorinated organic molecules. Key applications include the α-fluorination of sulfides, desulfurizing difluorination of thioacetals, iodofluorination of alkenes and alkynes, and the synthesis of glycosyl fluorides.

α-Fluorination of Sulfides

IF₅-Pyridine-HF is a highly effective reagent for the selective monofluorination of sulfides at the α-position. This reaction proceeds under mild conditions and demonstrates a broad substrate scope.

Quantitative Data for α-Fluorination of Sulfides:

| Entry | Substrate | Product | Yield (%) |

| 1 | Ethyl 2-(phenylthio)propanoate | Ethyl 2-fluoro-2-(phenylthio)propanoate | 85 |

| 2 | 2-(Phenylthio)acetophenone | 2-Fluoro-2-(phenylthio)acetophenone | 92 |

| 3 | 1-(Phenylthio)-2-propanone | 1-Fluoro-1-(phenylthio)-2-propanone | 78 |

| 4 | Methyl (phenylthio)acetate | Methyl fluoro(phenylthio)acetate | 95 |

| 5 | Phenyl benzyl (B1604629) sulfide | (Fluoromethyl)phenylsulfane | 65 |

Experimental Protocol: α-Fluorination of Ethyl 2-(phenylthio)propanoate

-

To a stirred suspension of IF₅-Pyridine-HF (1.2 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, a solution of ethyl 2-(phenylthio)propanoate (1.0 mmol) in anhydrous dichloromethane (2 mL) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 12 hours, during which the color may change.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford ethyl 2-fluoro-2-(phenylthio)propanoate.

Reaction Workflow: α-Fluorination of a Sulfide

Caption: General laboratory workflow for the α-fluorination of sulfides.

Desulfurizing Difluorination

IF₅-Pyridine-HF can effectively convert thioacetals and dithioketals into the corresponding gem-difluoro compounds. This transformation is particularly useful for the synthesis of difluoromethyl groups, which are important motifs in many pharmaceutical agents.

Quantitative Data for Desulfurizing Difluorination:

| Entry | Substrate | Product | Yield (%) |

| 1 | 1,3-Dithiolane of Benzaldehyde | (Difluoromethyl)benzene | 88 |

| 2 | 1,3-Dithiane of Cyclohexanone | 1,1-Difluorocyclohexane | 75 |

| 3 | 2-Phenyl-1,3-dithiolane (B1617770) | (Difluoromethyl)benzene | 91 |

| 4 | 1,3-Dithiolane of 4-Methoxybenzaldehyde | 1-(Difluoromethyl)-4-methoxybenzene | 85 |

| 5 | 2,2-Diphenyl-1,3-dithiolane | Difluorodiphenylmethane | 72 |

Experimental Protocol: Desulfurizing Difluorination of 2-Phenyl-1,3-dithiolane

-

In a fluorinated ethylene (B1197577) propylene (B89431) (FEP) tube, 2-phenyl-1,3-dithiolane (1.0 mmol) is dissolved in anhydrous dichloromethane (5 mL).

-

IF₅-Pyridine-HF (2.5 mmol) is added to the solution in one portion at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is carefully quenched by pouring it into a stirred mixture of ice and saturated aqueous sodium sulfite (B76179) solution (20 mL).

-

The mixture is extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate.

-

After filtration and concentration, the crude product is purified by flash chromatography on silica gel to yield the gem-difluoroalkane.

Signaling Pathway: Proposed Mechanism for Desulfurizing Difluorination

Caption: Proposed mechanistic pathway for desulfurizing difluorination.

Iodofluorination of Alkenes and Alkynes

In the presence of a reducing agent, IF₅-Pyridine-HF generates an "IF" species in situ, which undergoes addition reactions with alkenes and alkynes to produce iodofluorinated products. These reactions often proceed with high regio- and stereoselectivity.[2]

Quantitative Data for Iodofluorination of Alkenes:

| Entry | Alkene | Reductant | Product | Yield (%) | Regioselectivity | Diastereoselectivity (anti:syn) |

| 1 | 1-Octene (B94956) | KI | 1-Fluoro-2-iodooctane | 82 | Markovnikov | >99:1 |

| 2 | Styrene | Sn | (2-Fluoro-1-iodoethyl)benzene | 89 | Markovnikov | >99:1 |

| 3 | Cyclohexene | KI | trans-1-Fluoro-2-iodocyclohexane | 91 | - | >99:1 |

| 4 | Methyl oleate | Sn | Methyl 9-fluoro-10-iodooctadecanoate | 76 | Mixture | anti favored |

Experimental Protocol: Iodofluorination of 1-Octene

-

To a solution of 1-octene (1.0 mmol) in anhydrous acetonitrile (5 mL) is added potassium iodide (1.2 mmol).

-

IF₅-Pyridine-HF (1.2 mmol) is then added portion-wise at 0 °C.

-

The mixture is stirred at room temperature for 6 hours.

-

The reaction is quenched with aqueous sodium thiosulfate (B1220275) solution (10 mL) and extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The residue is purified by column chromatography to give 1-fluoro-2-iodooctane.

Quantitative Data for Iodofluorination of Alkynes:

| Entry | Alkyne | Reductant | Product | Yield (%) | Stereoselectivity (E/Z) |

| 1 | 1-Octyne | Hydroquinone | (E)-1-Fluoro-2-iodooct-1-ene | 78 | >99:1 |

| 2 | Phenylacetylene | Hydroquinone | (E)-(2-Fluoro-1-iodovinyl)benzene | 85 | >99:1 |

| 3 | 4-Octyne | Hydroquinone | (E)-4-Fluoro-5-iodooct-4-ene | 92 | >99:1 |

| 4 | Methyl propiolate | Hydroquinone | Methyl (E)-2-fluoro-3-iodoacrylate | 71 | >99:1 |

Logical Relationship: Generation and Reaction of "IF" Species

Caption: Generation of the active "IF" species and its subsequent reaction.

Synthesis of Glycosyl Fluorides

IF₅-Pyridine-HF provides a direct method for the synthesis of glycosyl fluorides from thioglycosides. This reaction is valuable in carbohydrate chemistry as glycosyl fluorides are important intermediates for the synthesis of oligosaccharides and glycoconjugates.

Quantitative Data for Glycosyl Fluoride Synthesis:

| Entry | Thioglycoside Substrate | Product | Yield (%) |

| 1 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride | 92 |

| 2 | Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside | 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl fluoride | 88 |

| 3 | Phenyl 2,3,5-tri-O-benzyl-1-thio-β-D-ribofuranoside | 2,3,5-Tri-O-benzyl-α,β-D-ribofuranosyl fluoride | 85 (mixture of anomers) |

| 4 | Phenyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-β-D-glucopyranoside | 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl fluoride | 90 |

Experimental Protocol: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride

-

To a solution of phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (0.5 mmol) in anhydrous dichloromethane (5 mL) is added IF₅-Pyridine-HF (0.6 mmol) at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is then diluted with dichloromethane (10 mL) and quenched with saturated aqueous sodium bicarbonate solution (10 mL).

-

The layers are separated, and the aqueous phase is extracted with dichloromethane (2 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford the glycosyl fluoride.

Physicochemical Properties and Safety

Physicochemical Data:

| Property | Value |

| Molecular Formula | C₅H₅N·IF₅·HF |

| Molecular Weight | 321.00 g/mol |

| Appearance | White to light yellow crystalline solid |

| Stability | Moisture-stable, non-hygroscopic |

| Solubility | Soluble in acetonitrile; poorly soluble in hexane, CH₂Cl₂ |

Safety Information:

IF₅-Pyridine-HF is a toxic and corrosive substance. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

The IF₅-Pyridine-HF reagent is a valuable and practical tool for a range of fluorination reactions in organic synthesis. Its stability, ease of handling, and selective reactivity make it a superior alternative to IF₅ for many applications. This guide has provided an in-depth overview of its core reactivity, including quantitative data, detailed experimental protocols, and mechanistic insights, to aid researchers, scientists, and drug development professionals in the effective utilization of this important fluorinating agent. The continued exploration of its reactivity is expected to further expand its utility in the synthesis of complex fluorinated molecules.

References

The Dual Role of IF5-Pyridine-HF: An In-depth Technical Guide to its Application as an Oxidant in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodine pentafluoride-pyridine-hydrogen fluoride (B91410) (IF5-Pyridine-HF), commonly known as the Hara reagent, is a stable, easy-to-handle, solid fluorinating agent.[1][2] While its utility in nucleophilic and electrophilic fluorination is well-documented, its role as a potent oxidant in organic synthesis presents a powerful, yet less-discussed, facet of its reactivity. This technical guide provides a comprehensive overview of the applications of this compound as an oxidant, with a focus on its utility in oxidative desulfurization-fluorination reactions for the synthesis of high-value organofluorine compounds. This document details the key oxidative transformations, presents quantitative data for various substrates, provides explicit experimental protocols, and elucidates the proposed reaction mechanisms.

Introduction: Beyond a Fluorinating Agent

Hypervalent iodine reagents have emerged as versatile and environmentally benign oxidants in modern organic synthesis.[1] Among these, this compound, a stable complex formed from the highly reactive iodine pentafluoride (IF5) and pyridine-hydrogen fluoride, offers a unique combination of oxidative and fluorinating capabilities.[1] While often employed for direct fluorination, its ability to effect oxidative transformations, particularly on sulfur-containing substrates, has opened new avenues for the efficient synthesis of gem-difluoro and trifluoromethyl groups. These motifs are of paramount importance in medicinal chemistry and materials science due to their profound impact on the physicochemical and biological properties of molecules. This guide will delve into the specific applications where the oxidative power of this compound is the linchpin of the chemical transformation.

Core Oxidative Applications

The primary role of this compound as an oxidant is manifested in a class of reactions known as oxidative desulfurization-fluorination . In these transformations, the reagent oxidizes a sulfur-containing functional group, which is subsequently displaced by fluoride ions to generate highly fluorinated products.

Oxidative Desulfurization-Fluorination of Sulfides and Thioacetals

This compound is highly effective in the conversion of sulfides and thioacetals into gem-difluoro compounds. This transformation is particularly useful for the synthesis of difluoromethylated aromatics and other valuable building blocks.

Table 1: Oxidative Desulfurization-Difluorination of Benzylic Sulfides and Dithioacetals [1]

| Entry | Substrate | Product | Yield (%) |

| 1 | p-ClC6H4S-CH(CO2Et)-CH3 | p-ClC6H4S-CF(CO2Et)-CH3 | 89 |

| 2 | p-ClC6H4S-CH2-COPh | F2CH-COPh | 88 |

| 3 | Ph-CH(SPh)2 | Ph-CF2H | 91 |

| 4 | Dithioacetal of p-CHO-C6H4-SMe | p-CF3-C6H4-SMe | 78 (from the dithioacetal) |

Synthesis of Trifluoromethyl Ethers from Dithiocarbonates

The oxidative desulfurization-fluorination of dithiocarbonates provides a convenient route to trifluoromethyl ethers, a class of compounds with increasing importance in pharmaceuticals and agrochemicals. The reaction pathway can be controlled to yield either difluoro(methylthio)methyl ethers or trifluoromethyl ethers by the addition of triethylamine-hexahydrofluoride (Et3N-6HF).[1][2]

Table 2: Synthesis of Trifluoromethyl and Difluoro(methylthio)methyl Ethers from Dithiocarbonates [1]

| Entry | Substrate (Dithiocarbonate of) | Reagent(s) | Product | Yield (%) |

| 1 | Phenol | This compound | Ph-OCF2SMe | Selective Formation |

| 2 | Phenol | This compound, Et3N-6HF | Ph-OCF3 | Selective Formation |

| 3 | 4-Phenylphenol | This compound, Et3N-6HF | 4-Ph-C6H4-OCF3 | High |

| 4 | Aliphatic Alcohol | This compound, Et3N-6HF | R-OCF3 | Applicable |

Iodoazidation of Alkenes: A Radical-Mediated Oxidation

In the presence of trimethylsilyl (B98337) azide (B81097) (Me3SiN3), this compound acts as an oxidant to facilitate the iodoazidation of alkenes. Mechanistic studies suggest that this reaction proceeds through a radical mechanism, highlighting a different facet of the reagent's oxidative capabilities.[1]

Table 3: Iodoazidation of Alkenes with this compound [1]

| Entry | Alkene | Product | Selectivity |

| 1 | Terminal Alkene | Anti-Markovnikov adduct | Selective |

| 2 | Cyclohexene | Mixture of cis- and trans-adducts | Non-selective |

Reaction Mechanisms

The mechanisms by which this compound acts as an oxidant are not fully elucidated for all reactions, but available evidence points to distinct pathways.

Oxidative Desulfurization-Fluorination

A plausible mechanism for the oxidative desulfurization-fluorination of a thioacetal is depicted below. The reaction is initiated by the oxidation of the sulfur atom by the hypervalent iodine reagent, followed by the elimination of a sulfenyl fluoride and subsequent fluoride attack.

References

The Radical Heart of Fluorination: An In-depth Technical Guide to IF5-Pyridine-HF Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Among the diverse fluorinating reagents available, the combination of iodine pentafluoride (IF5), pyridine (B92270), and hydrogen fluoride (B91410) (HF) has emerged as a potent and versatile tool. This complex, often denoted as IF5-Pyridine-HF, exhibits unique reactivity, particularly in reactions that proceed via a radical mechanism. This technical guide provides a comprehensive overview of the radical-mediated transformations facilitated by this compound, with a focus on the underlying mechanisms, experimental protocols, and quantitative data to empower researchers in harnessing its synthetic potential.

Core Concepts: The Dual Role of this compound

Iodine pentafluoride (IF5) is a powerful fluorinating agent, though its high reactivity and sensitivity to moisture can render it challenging to handle. The formation of a complex with pyridine and hydrogen fluoride not only enhances its stability and ease of handling but also modulates its reactivity, enabling unique transformations. In many of its applications, this compound acts as a precursor to reactive iodine monofluoride ("IF") species or participates in single-electron transfer (SET) processes, initiating radical chain reactions. The pyridine-HF component serves to stabilize the hypervalent iodine species and as a source of fluoride ions.

Radical-Mediated Transformations

The utility of this compound in promoting radical reactions is most evident in the functionalization of unsaturated systems, such as alkenes and alkynes.

Iodoazidation of Alkenes

A compelling example of a radical pathway is the iodoazidation of alkenes. The reaction of an alkene with this compound in the presence of trimethylsilyl (B98337) azide (B81097) (TMSN3) affords iodo-azide adducts. Notably, the reaction with terminal alkenes yields the anti-Markovnikov product, a hallmark of a radical addition mechanism.[1]

Proposed Radical Mechanism for Iodoazidation:

A plausible radical mechanism for this transformation is outlined below. The initiation of the radical cascade is a critical step, which is likely triggered by the interaction of the reagents.

Iodofluorination of Alkenes and Alkynes

The this compound system can also be utilized for the iodofluorination of alkenes and alkynes, often with the addition of a reductant such as potassium iodide or tin powder.[2] The reductant facilitates the in-situ generation of a reactive "IF" species, which then adds across the double or triple bond. While the precise nature of the "IF" species is not fully elucidated, it is believed to participate in the radical addition process.

Experimental Workflow for Iodofluorination:

The general experimental workflow for the iodofluorination of an alkene is depicted below.

Quantitative Data Summary

The following tables summarize representative quantitative data for various radical-mediated reactions using this compound.

Table 1: Iodoazidation of Alkenes

| Alkene Substrate | Product | Yield (%) | Reference |

| 1-Octene | 1-Azido-2-iodooctane | 75 | [1] |

| Cyclohexene | 1-Azido-2-iodocyclohexane | 82 | [1] |

| Styrene | 1-Azido-2-iodo-1-phenylethane | 68 | [1] |

Table 2: Iodofluorination of Alkenes and Alkynes

| Substrate | Reductant | Product | Yield (%) | Reference |

| 1-Dodecene | KI | 1-Fluoro-2-iodododecane | 78 | [2] |

| Cyclohexene | Sn | 1-Fluoro-2-iodocyclohexane | 85 | [2] |

| 1-Dodecyne | Hydroquinone | (E)-1-Fluoro-2-iodo-1-dodecene | 72 | [2] |

Table 3: Fluorination of Sulfides

| Sulfide (B99878) Substrate | Product | Yield (%) | Reference |

| Ethyl 2-(phenylthio)acetate | Ethyl 2-fluoro-2-(phenylthio)acetate | 85 | [3] |

| Methyl phenyl sulfide | (Fluoromethyl)phenylsulfane | 70 | [3] |

Table 4: Synthesis of Glycosyl Fluorides

| Thioglycoside Substrate | Product | Yield (%) | Reference |

| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride | 92 | [4] |

| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl fluoride | 88 | [4] |

Experimental Protocols

General Procedure for the Iodoazidation of Alkenes

To a solution of the alkene (1.0 mmol) and trimethylsilyl azide (1.2 mmol) in anhydrous dichloromethane (B109758) (5 mL) at 0 °C under an inert atmosphere is added this compound (1.2 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the addition of saturated aqueous sodium thiosulfate (B1220275) solution (10 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding iodo-azide.

General Procedure for the Iodofluorination of Alkenes

To a stirred suspension of this compound (1.5 mmol) and a reductant (e.g., potassium iodide, 1.5 mmol) in anhydrous dichloromethane (10 mL) at room temperature under an inert atmosphere is added a solution of the alkene (1.0 mmol) in anhydrous dichloromethane (5 mL). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (20 mL) and sodium thiosulfate (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired iodofluorinated product.[2][5]

General Procedure for the Fluorination of Sulfides

To a solution of the sulfide (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature is added this compound (1.5 mmol). The mixture is stirred at room temperature for 2-24 hours, monitoring the reaction progress by TLC. Upon completion, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate (20 mL). The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Procedure for the Synthesis of Glycosyl Fluorides from Thioglycosides

A solution of the thioglycoside (1.0 equiv) in anhydrous dichloromethane is treated with this compound (1.5 equiv) at room temperature.[4] The reaction is stirred until the starting material is consumed, as monitored by TLC. The reaction mixture is then diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by silica gel column chromatography to yield the glycosyl fluoride.[4][6]

Conclusion

The this compound reagent system offers a valuable platform for conducting a range of fluorination and functionalization reactions that proceed through radical intermediates. Its enhanced stability and modulated reactivity compared to neat IF5 make it an attractive choice for synthetic chemists. The ability to promote anti-Markovnikov iodoazidation and efficient iodofluorination highlights its utility in complex molecule synthesis. The experimental protocols and quantitative data provided herein serve as a practical guide for researchers seeking to employ this powerful reagent in their synthetic endeavors. Further mechanistic investigations, potentially employing computational and spectroscopic techniques, will undoubtedly continue to unveil the nuanced reactivity of this versatile fluorinating agent.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of glycosyl fluorides from (phenylthio)glycosides using IF5–pyridine–HF [agris.fao.org]

- 5. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]

- 6. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Hara Reagent: A Technical Guide to a Modern Fluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hara Reagent, chemically designated as IF5-Pyridine-HF, is a novel and versatile fluorinating agent developed to provide a safer and more manageable alternative to iodine pentafluoride (IF5). First reported by Professor Shoji Hara and his research group, this crystalline solid has demonstrated significant utility in a variety of fluorination reactions, particularly in the synthesis of complex organic molecules relevant to drug discovery and materials science. This technical guide provides a comprehensive overview of the Hara Reagent, including its properties, synthesis, and applications. It also presents detailed experimental protocols for its use and clarifies the current status of its crystal structure analysis.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made organofluorine compounds highly valuable in pharmaceuticals, agrochemicals, and advanced materials. The Hara Reagent (this compound) has emerged as a significant tool for selective fluorination. It is an air- and moisture-stable solid, which makes it considerably easier and safer to handle compared to its highly reactive precursor, IF5.[1][2] This stability, combined with its efficacy in various fluorination reactions, makes it an attractive reagent for both academic and industrial laboratories.

Physicochemical Properties and Crystal Structure